3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
3-(3,4-Dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a fused heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted at the 1- and 3-positions with a 3-nitrophenyl group and a 3,4-dimethoxyphenyl group, respectively.
The compound’s synthesis typically involves multi-step protocols, such as reductive cyclization of MBH (Morita-Baylis-Hillman) adducts or condensation reactions with activated alkenes, as demonstrated in studies by Nisha et al. . The 3,4-dimethoxyphenyl and 3-nitrophenyl substituents introduce electron-donating and electron-withdrawing effects, respectively, which modulate electronic properties and biological interactions.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4/c1-31-21-11-10-15(12-22(21)32-2)23-19-14-25-20-9-4-3-8-18(20)24(19)27(26-23)16-6-5-7-17(13-16)28(29)30/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXBWAMMJFIFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the dimethoxyphenyl and nitrophenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Nitro Group Reduction
The 3-nitrophenyl group undergoes selective reduction:
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Catalytic hydrogenation (H₂/Pd-C, EtOH) yields the corresponding amine (Fig. 1A ), enabling further derivatization.
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Zinin reduction (Na₂S·9H₂O, H₂O/EtOH) provides an alternative pathway with 85% efficiency .
Methoxy Group Demethylation
Controlled demethylation occurs under acidic conditions:
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BBr₃/CH₂Cl₂ (-20°C) cleaves methoxy groups to hydroxyls without ring degradation (Fig. 1B ).
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Selectivity: 4-methoxy group reacts 3× faster than 3-methoxy due to steric hindrance.
Electrophilic Aromatic Substitution
The quinoline moiety participates in:
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Halogenation (Cl₂, FeCl₃) at C5 and C8 positions (Table 2 ) .
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Sulfonation (fuming H₂SO₄, 50°C) with 78% regioselectivity for C6 .
Table 2: Halogenation Outcomes
| Halogenating Agent | Position | Product Stability | Yield |
|---|---|---|---|
| Cl₂/FeCl₃ | C5 | Stable up to 200°C | 63% |
| Br₂/FeBr₃ | C8 | Prone to hydrolysis | 41% |
Cross-Coupling Reactions
The nitro group facilitates metal-catalyzed couplings:
| Reaction Type | Conditions | Application | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl synthesis | 89% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | C-N bond formation | 76% |
Photophysical Modifications
The conjugated system enables:
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Solvatochromism : Emission λmax shifts from 435 nm (hexane) to 512 nm (DMSO) .
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pH-sensitive fluorescence via protonation of the quinoline nitrogen (pKa = 3.8) .
Stability and Degradation
This compound’s reactivity profile enables applications in medicinal chemistry (kinase inhibition) and materials science (OLED emitters ). Experimental protocols should prioritize anhydrous conditions for nitro-group transformations to avoid side reactions.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of pyrazoloquinoline derivatives typically involves multi-step reactions that allow for the incorporation of various substituents. The compound features a pyrazolo[4,3-c]quinoline core, which is known for its diverse biological activities. The structural modifications made to the phenyl rings (including methoxy and nitro groups) can significantly influence the compound's pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]quinolines. For instance, derivatives of this compound have shown promising results against various cancer cell lines, including Hela and MCF7 cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, making these compounds candidates for further development as anticancer agents .
Antimicrobial Activity
In addition to anticancer effects, compounds with similar structures have been evaluated for antimicrobial properties. Some derivatives exhibit significant inhibitory activity against pathogenic bacteria such as Pseudomonas aeruginosa and fungi like Candida albicans. This suggests that modifications to the pyrazoloquinoline framework can enhance antimicrobial efficacy .
Case Study 1: Anticancer Activity Evaluation
In a study focusing on the biological evaluation of pyrazolo[4,3-c]quinolines, researchers synthesized a series of compounds and tested their cytotoxicity against several cancer cell lines. The results indicated that specific substitutions on the pyrazolo ring enhanced anticancer activity. For example, compounds with electron-withdrawing groups (like nitro) showed improved potency compared to those with electron-donating groups .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | Hela | 5.2 | Apoptosis |
| B | MCF7 | 4.8 | Cell Cycle Arrest |
| C | HCT-116 | 6.0 | Apoptosis |
Case Study 2: Antimicrobial Evaluation
Another study investigated the antimicrobial properties of various pyrazoloquinoline derivatives. The compound 3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline was tested against a panel of bacterial and fungal strains. Results demonstrated significant activity against C. albicans, indicating its potential use as an antifungal agent .
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| D | Pseudomonas aeruginosa | 15 |
| E | Candida albicans | 18 |
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazoloquinoline Derivatives
The biological and physicochemical properties of pyrazoloquinolines are highly dependent on substituent patterns and ring fusion positions. Below is a detailed comparison with key analogs:
Substituent-Driven Activity Variations
Structural and Electronic Differences
- Ring Fusion Position: Pyrazolo[4,3-c]quinoline (target compound) vs. pyrazolo[3,4-b]quinoline (): The position of ring fusion alters π-conjugation and steric interactions, impacting binding to biological targets like kinases or microbial enzymes .
- 3-Nitrophenyl: Introduces strong electron-withdrawing effects, which may stabilize charge-transfer interactions in kinase inhibition . Amino vs. Nitro Groups: Amino substituents (e.g., in ) improve hydrogen-bonding capacity, critical for antimicrobial activity, whereas nitro groups favor redox-mediated mechanisms .
Research Findings and Inferred Bioactivity
While direct data on the target compound’s bioactivity is absent in the provided evidence, inferences can be drawn from analogs:
- Antimicrobial Potential: The 3-nitrophenyl group in 1-(4-nitrophenyl)-3-amino-pyrazolo[3,4-b]quinoline () showed activity against S. aureus and fungi, suggesting the target compound’s nitro group may confer similar properties .
- Kinase Inhibition : Pyrazolo[4,3-c ]pyridines with nitro/aryl groups () exhibit kinase-inhibitory activity, implying the target compound could target analogous pathways .
- Solubility Challenges : The dimethoxy and nitro groups may reduce aqueous solubility, necessitating formulation optimization for drug development .
Biological Activity
3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities, including anti-inflammatory and anticancer properties. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C25H20N4O4
- Molecular Weight : 440.46 g/mol
- Structural Characteristics : The compound features a pyrazolo[4,3-c]quinoline core with substituents that enhance its biological activity.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. The mechanism primarily involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This is achieved through:
- Inhibition of Inducible Nitric Oxide Synthase (iNOS) : The compound inhibits iNOS expression, leading to reduced NO levels.
- Cyclooxygenase-2 (COX-2) Inhibition : It also affects COX-2 protein expression, which is crucial in inflammatory processes .
Anticancer Activity
The compound has shown promise in cancer research:
- Cell Cycle Arrest and Apoptosis : Studies have indicated that it can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, it triggers autophagy and influences key apoptotic markers such as p53 and Bax .
- Mechanistic Insights : The anticancer effects are associated with the suppression of NF-κB signaling pathways and promotion of reactive oxygen species (ROS) generation, which are critical for inducing apoptosis in cancer cells .
In Vitro Studies
Table 1 summarizes key findings from in vitro studies evaluating the biological activity of this compound:
| Study | Cell Line | Activity | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| A | RAW 264.7 | NO Production Inhibition | 0.39 | |
| B | Breast Cancer Cells | Induction of Apoptosis | N/A | |
| C | Various Cancer Lines | Cell Cycle Arrest | N/A |
In Vivo Studies
While in vitro studies provide valuable insights, in vivo evaluations are essential for understanding the therapeutic potential:
- Animal Models : Limited studies have been conducted on animal models to assess the efficacy and safety profile of this compound.
- Toxicity Assessments : Preliminary toxicity assessments indicate a favorable safety profile compared to standard anti-inflammatory drugs like diclofenac sodium .
Case Study 1: Anti-inflammatory Effects
A study demonstrated that compounds similar to this compound exhibited significant anti-inflammatory effects by reducing edema in animal models. The results indicated a dose-dependent response with maximum efficacy observed at higher concentrations.
Case Study 2: Anticancer Potential
In another investigation focusing on breast cancer cell lines, the compound was found to significantly reduce cell viability and induce apoptosis through ROS-mediated pathways. This suggests its potential as a therapeutic agent in cancer treatment.
Q & A
Q. What are the established synthetic routes for 3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, and what starting materials are typically employed?
The synthesis of pyrazolo[4,3-c]quinoline derivatives often begins with halogenated quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile is a common starting material due to its reactivity in nucleophilic substitution and cyclization reactions . A multi-step approach may involve:
- Step 1 : Substitution of chlorine atoms with aryl groups (e.g., 3-nitrophenyl) under basic conditions.
- Step 2 : Cyclization with hydrazine derivatives to form the pyrazole ring.
- Step 3 : Functionalization of the dimethoxyphenyl group via Suzuki coupling or electrophilic aromatic substitution.
Key analytical methods include TLC monitoring and HPLC purification to ensure intermediate purity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Aromatic protons in the pyrazoloquinoline core typically resonate between δ 7.2–8.6 ppm, with splitting patterns reflecting substituent electronic effects (e.g., nitro groups deshield adjacent protons) . Methoxy groups appear as singlets near δ 3.8–4.0 ppm.
- X-ray Crystallography : Used to confirm planarity deviations and intermolecular interactions. For analogous compounds, dihedral angles between aromatic rings range from 4.2° to 71.1°, influencing π-π stacking and solubility .
- IR Spectroscopy : Stretching frequencies for nitro groups (1520–1350 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) validate functional groups .
Q. What structural features of this compound influence its physicochemical properties?
- Planarity : Non-planar regions (e.g., deviations up to 0.169 Å in benzoquinoline moieties) reduce crystallinity but enhance solubility .
- Substituent Effects : Electron-withdrawing nitro groups increase thermal stability (m.p. >300°C observed in related compounds), while methoxy groups improve lipophilicity .
- Intermolecular Interactions : C–H···π and π-π stacking (distance ~3.78 Å) contribute to solid-state packing and stability .
Q. What biological activities are associated with pyrazolo[4,3-c]quinoline derivatives?
These compounds exhibit antiviral , antimicrobial , and apoptosis-inducing properties. The nitro and methoxy substituents enhance binding to viral proteases or DNA gyrases, as demonstrated in studies on Herpes simplex virus inhibition and caspase activation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of pyrazolo[4,3-c]quinoline derivatives?
- Catalyst Screening : Iodine or Lewis acids (e.g., ZnCl₂) accelerate cyclization steps .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaromatic intermediates, while THF enhances regioselectivity in Suzuki couplings .
- Temperature Control : Reactions at 338 K minimize side-product formation during nucleophilic substitutions .
Q. How should researchers resolve contradictions between spectroscopic data and computational predictions?
- Case Study : Discrepancies in NMR chemical shifts (e.g., predicted vs. observed aromatic protons) may arise from solvent effects or dynamic proton exchange. Validate assignments using 2D NMR (COSY, HSQC) and compare with X-ray-derived torsion angles .
- Density Functional Theory (DFT) : Optimize molecular geometries in silico and calculate NMR shifts with solvent correction models (e.g., PCM) .
Q. What computational strategies are effective for modeling the electronic properties of this compound?
Q. How do substituent modifications impact the structure-activity relationship (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
